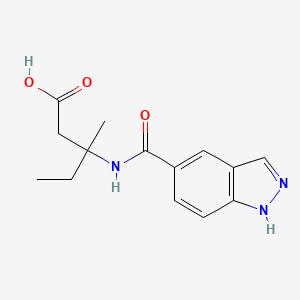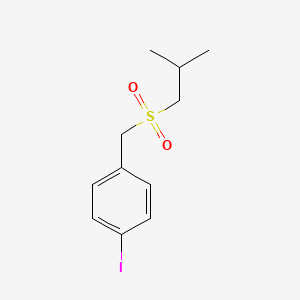
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid is a compound that belongs to the indazole family, which is known for its significant pharmacological and biological properties. Indazole derivatives have been widely studied for their potential therapeutic effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid typically involves the amide cross-coupling of indazole carboxylic acids with various aromatic amines. A general procedure includes dissolving 1-butyl-1H-indazole-3-carboxylic acid in dimethylformamide (DMF), followed by the addition of HATU (2 equivalents) and DIPEA (3 equivalents). Commercial amines are then added to the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. Additionally, it may modulate signaling pathways involved in inflammation and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-indazole-5-carbonyl)piperidine-3-carboxylic acid
- 1-(1H-indazole-5-carbonyl)piperidine-4-carboxylic acid
- 1H-indazole-5-carbonyl chloride
Uniqueness
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid is unique due to its specific structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in inhibiting certain enzymes and pathways, making it a valuable candidate for drug development and therapeutic applications.
Propiedades
IUPAC Name |
3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-14(2,7-12(18)19)16-13(20)9-4-5-11-10(6-9)8-15-17-11/h4-6,8H,3,7H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMVKXXMIOGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)O)NC(=O)C1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-({[(dimethylamino)methylidene]amino}methanimidoyl)carbamate](/img/structure/B7360035.png)
![8-amino-N-[(1-methylsulfonylcyclopentyl)methyl]-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7360038.png)
![6-Aminospiro[3.3]heptane-2-carboxamide hydrochloride](/img/structure/B7360045.png)
![4-[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidine-3-carbonyl]-1-(1-methylpyrazol-4-yl)piperazin-2-one](/img/structure/B7360054.png)
![[(3S,4S)-4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-spiro[2H-indole-3,1'-cyclobutane]-1-ylmethanone](/img/structure/B7360068.png)
![tert-butyl (3S)-3-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methoxycarbonylthiophen-2-yl)methyl]amino]piperidine-1-carboxylate](/img/structure/B7360082.png)
![(2S)-4-methyl-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]pentanoic acid](/img/structure/B7360090.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethyl)propan-1-amine](/img/structure/B7360093.png)

![5-[3-(3-hydroxy-3-phenylazetidin-1-yl)-3-oxopropyl]-1H-pyridin-2-one](/img/structure/B7360106.png)
![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![1-[2-(3,4-dihydro-2H-chromene-3-carbonylamino)ethyl]imidazole-4-carboxylic acid](/img/structure/B7360125.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![2-Cyclopropyl-1-[4-(hydroxymethyl)-5-methylfuran-2-carbonyl]piperidin-4-one](/img/structure/B7360134.png)
